Cas no 2228359-16-6 (4-(2-fluoro-6-nitrophenyl)butan-2-ol)

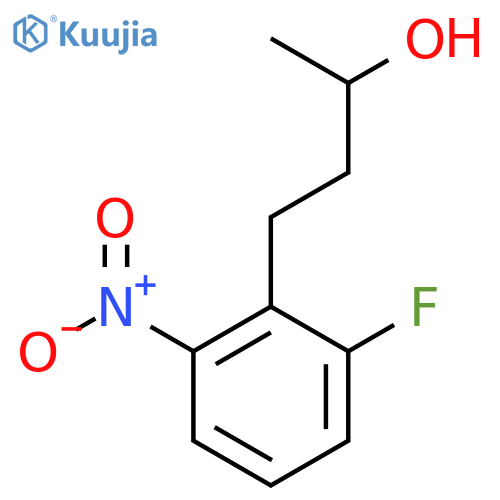

2228359-16-6 structure

商品名:4-(2-fluoro-6-nitrophenyl)butan-2-ol

4-(2-fluoro-6-nitrophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4-(2-fluoro-6-nitrophenyl)butan-2-ol

- EN300-1824935

- 2228359-16-6

-

- インチ: 1S/C10H12FNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3

- InChIKey: VYSULUIFULKHDB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1CCC(C)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 213.08012141g/mol

- どういたいしつりょう: 213.08012141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 66Ų

4-(2-fluoro-6-nitrophenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1824935-0.05g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1824935-0.5g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 0.5g |

$1043.0 | 2023-09-19 | ||

| Enamine | EN300-1824935-1g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1824935-5g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1824935-1.0g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1824935-10.0g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1824935-0.1g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1824935-2.5g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1824935-5.0g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1824935-0.25g |

4-(2-fluoro-6-nitrophenyl)butan-2-ol |

2228359-16-6 | 0.25g |

$999.0 | 2023-09-19 |

4-(2-fluoro-6-nitrophenyl)butan-2-ol 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

2228359-16-6 (4-(2-fluoro-6-nitrophenyl)butan-2-ol) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬